molecular formula C11H14O B1599877 4-(4-Methylphenyl)-2-butanone CAS No. 7774-79-0

4-(4-Methylphenyl)-2-butanone

Cat. No.: B1599877
CAS No.: 7774-79-0
M. Wt: 162.23 g/mol
InChI Key: BUIRDOGDCJQFDA-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-butanone, also known as p-methylacetophenone, is an organic compound with the molecular formula C11H14O. It is a ketone derivative of butanone with a methyl group attached to the phenyl ring. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-butanone typically involves the Friedel-Crafts acylation of toluene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COCH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction of the ketone group can yield 4-(4-Methylphenyl)-2-butanol.

    Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: 4-(4-Methylphenyl)-2-butanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(4-Methylphenyl)-2-butanone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the fragrance industry due to its pleasant aroma.

Comparison with Similar Compounds

    4-Methylacetophenone: Similar in structure but lacks the butanone moiety.

    4-Methylpropiophenone: Similar but with a different alkyl chain length.

    4-Methylbenzophenone: Contains a benzophenone moiety instead of butanone.

Uniqueness: 4-(4-Methylphenyl)-2-butanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a compound of interest in various fields.

Properties

IUPAC Name

4-(4-methylphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-4,6-7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIRDOGDCJQFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228363
Record name 4-(p-Tolyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless oily liquid with a sweet, fruity-floral odour
Record name 4-(p-Tolyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

243.00 to 244.00 °C. @ 760.00 mm Hg
Record name 4-(4-Methylphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-(4-Methylphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-(p-Tolyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.988
Record name 4-(p-Tolyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7774-79-0
Record name 4-(4-Methylphenyl)-2-butanone
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Record name 4-(p-Tolyl)-2-butanone
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Record name 4-(p-Tolyl)-2-butanone
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Record name 2-Butanone, 4-(4-methylphenyl)
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Record name 4-(P-TOLYL)-2-BUTANONE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B98IK70Y98
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Record name 4-(4-Methylphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

3-Carboethoxy-4-(4-methylphenyl)but-2-one (20 g), (prepared by hydrogenation over PtO2 at 1 atmosphere of 3-carboethoxy-4-(4-methylphenyl)but-3-en-2-one) was heated under reflux for 3.5 h in a mixture of glacial acetic acid (48 ml), concentrated hydrochloric acid (5.6 ml) and water (30 ml). The solvent was evaporated, the residue dissolved in xylene, washed with water, dried and evaporated. The residue was distilled to give 4-(4-methylphenyl)butan-2-one, 11.0 g, bp 80-90/1 mm).
[Compound]
Name
3-Carboethoxy-4-(4-methylphenyl)but-2
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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